Ethpenal
Description
Ethpenal (IUPAC name: (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enal; CAS: 458-36-6) is a phenylpropanoid compound structurally characterized by a cinnamaldehyde backbone substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at the 4- and 3-positions of the aromatic ring, respectively. This α,β-unsaturated aldehyde exhibits notable antioxidant and anti-inflammatory properties, attributed to its electron-rich phenolic structure and conjugated double bond system. This compound’s molecular weight is 178.18 g/mol, with a logP (octanol-water partition coefficient) of 1.82, indicating moderate lipophilicity. It is sparingly soluble in water (0.12 g/L at 25°C) but highly soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO) .
Properties
CAS No. |
3626-03-7 |
|---|---|
Molecular Formula |
C23H31NO3 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
3-(diethylamino)propyl 2-ethoxy-2,2-diphenylacetate |
InChI |
InChI=1S/C23H31NO3/c1-4-24(5-2)18-13-19-26-22(25)23(27-6-3,20-14-9-7-10-15-20)21-16-11-8-12-17-21/h7-12,14-17H,4-6,13,18-19H2,1-3H3 |
InChI Key |
RWRUUZFOYYRACJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC |
Canonical SMILES |
CCN(CC)CCCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC |
Other CAS No. |
3626-03-7 |
Synonyms |
3-diethylaminopropyl-o-ethylbenzilate ethpenal etpenal etpenal-14 etpenal-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Physicochemical Properties of this compound and Analogues
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP | Water Solubility (g/L) |
|---|---|---|---|---|
| This compound | 178.18 | 82–84 | 1.82 | 0.12 |
| Vanillin | 152.15 | 81–83 | 1.21 | 10.3 |
| Cinnamaldehyde | 132.16 | -7.5 | 1.90 | 0.06 |
| Ferulaldehyde | 178.18 | 78–80 | 1.84 | 0.10 |
Data compiled from PubChem and experimental studies
Pharmacokinetic and Pharmacodynamic Comparisons
Absorption and Bioavailability
This compound demonstrates moderate oral bioavailability (45–50%) in rodent models due to its partial degradation in the gastrointestinal tract. In contrast, vanillin exhibits higher bioavailability (70–75%) owing to its smaller molecular size and absence of the reactive α,β-unsaturated moiety . Cinnamaldehyde, however, shows poor systemic absorption (<20%) due to rapid hepatic first-pass metabolism .
Metabolic Pathways
This compound undergoes phase I metabolism via aldehyde dehydrogenase (ALDH) to form 4-hydroxy-3-methoxycinnamic acid, followed by phase II glucuronidation. Vanillin is primarily metabolized to vanillic acid, while cinnamaldehyde is oxidized to cinnamic acid, both via ALDH-dependent pathways. Ferulaldehyde shares this compound’s metabolic route but exhibits slower glucuronidation kinetics .
Table 2: Key Pharmacokinetic Parameters
| Compound | Half-life (h) | Protein Binding (%) | Major Metabolite |
|---|---|---|---|
| This compound | 2.5–3.0 | 85–90 | Glucuronidated acid |
| Vanillin | 1.2–1.5 | 60–65 | Vanillic acid |
| Cinnamaldehyde | 0.8–1.0 | 75–80 | Cinnamic acid |
| Ferulaldehyde | 3.5–4.0 | 88–92 | Glucuronidated acid |
Data derived from in vivo rodent studies and human liver microsome assays
Bioactivity and Therapeutic Potential
This compound’s α,β-unsaturated aldehyde group enables Michael addition reactions with cellular thiols (e.g., glutathione), contributing to its antioxidant activity (IC₅₀: 12.3 µM in DPPH assay) . Vanillin, lacking this moiety, shows weaker radical scavenging (IC₅₀: 45.7 µM). Cinnamaldehyde exhibits pro-oxidant effects at high concentrations (>50 µM) due to thiol depletion .
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